molecular formula C19H19N3O5S B4960071 2-Phenylethyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenylethyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4960071
M. Wt: 401.4 g/mol
InChI Key: MCWWTJISCJBDPV-UHFFFAOYSA-N
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Description

2-Phenylethyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a six-membered dihydropyrimidine ring with ketone and ester functionalities. Key structural features include:

  • 1,6-dimethyl groups: These substituents enhance steric bulk and may influence metabolic stability and solubility.
  • 2-phenylethyl ester: This aromatic ester group may improve lipophilicity, aiding membrane permeability.

Tetrahydropyrimidine derivatives are widely studied for pharmacological properties, including antitumor and enzyme inhibitory activities .

Properties

IUPAC Name

2-phenylethyl 3,4-dimethyl-6-(5-nitrothiophen-2-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-16(18(23)27-11-10-13-6-4-3-5-7-13)17(20-19(24)21(12)2)14-8-9-15(28-14)22(25)26/h3-9,17H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWWTJISCJBDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(S2)[N+](=O)[O-])C(=O)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following table compares key structural and biological properties of the target compound with related derivatives:

Compound Name Substituents (R1, R2, R3) IC50 (µM) vs. TP* Antitumor Activity (Cell Line) Ref.
2-Phenylethyl 1,6-dimethyl-4-(5-nitrothiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1=NO2-thiophen, R2=Me, R3=PhCH2CH2 Data not provided Not reported
Methyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate R1=thiophen, R2=Me, R3=Me 349.9 ± 3.7 Moderate (HCT-116)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Fused thiazolo-pyrimidine core N/A High (MCF-7)

*Thymidine phosphorylase (TP) inhibition data.

Key Observations:

  • Electron-Withdrawing Groups: The nitro group on the thiophene ring in the target compound may enhance TP inhibition compared to non-nitrated analogues (e.g., IC50 = 349.9 µM for the thiophen-2-yl derivative) .
  • Fused Ring Systems : The thiazolo-pyrimidine derivative in exhibits superior antitumor activity (MCF-7 cell line), suggesting that ring fusion (vs. substituent variation) significantly impacts bioactivity.

Crystallographic and Conformational Analysis

  • Target Compound: No crystallographic data is available in the provided evidence.
  • Ethyl 7-methyl-3-oxo-5-phenyl-... (): The pyrimidine ring adopts a flattened boat conformation with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings. This non-planar structure may influence intermolecular interactions (e.g., C–H···O hydrogen bonds) and packing efficiency .
  • Impact of Substituents : The 5-nitrothiophen-2-yl group in the target compound could induce greater ring puckering or alter hydrogen-bonding patterns compared to simpler thiophen or trimethoxybenzylidene substituents.

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